molecular formula C17H12ClFN2O2 B1218070 Pirazolac CAS No. 71002-09-0

Pirazolac

Cat. No. B1218070
CAS RN: 71002-09-0
M. Wt: 330.7 g/mol
InChI Key: YAMFWQIVVMITPG-UHFFFAOYSA-N
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Description

Pirazolac is a nonsteroidal anti-inflammatory drug (NSAID) derived from pyrazole-acetic acid. It is known for its effectiveness in treating conditions such as rheumatoid arthritis and ankylosing spondylitis. This compound has shown to correct abnormal neutrophil activity in patients with rheumatoid arthritis and has a better gastrointestinal tolerance compared to other NSAIDs like indomethacin .

Scientific Research Applications

Pirazolac has a wide range of scientific research applications:

Mechanism of Action

Pirazolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets of this compound include COX-1 and COX-2 enzymes .

Preparation Methods

Pirazolac can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with 4-fluorobenzoyl chloride to form 4-(4-chlorophenyl)-1-(4-fluorophenyl)-3-pyrazole. This intermediate is then reacted with chloroacetic acid to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Pirazolac undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

    Substitution: Halogenation and other substitution reactions can occur on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Comparison with Similar Compounds

Pirazolac is similar to other NSAIDs such as indomethacin, diclofenac, and sulindac. it has unique properties that set it apart:

Similar compounds include:

properties

IUPAC Name

2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMFWQIVVMITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221233
Record name Pirazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71002-09-0
Record name Pirazolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71002-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirazolac [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirazolac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIRAZOLAC
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,49 Grams of the ester prepared according to (a) are stirred in 30 ml of trifluoroacetic acid, at room temperature. The hydrolysis is followed by TLC; at the end the excess of CF3 --COOH is evaporated in vacuo and the residue is crystallized from acetic acid/ethanol. The title product is identical with a sample prepared according to EP 54812.
[Compound]
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ester
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0 (± 1) mol
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reactant
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( a )
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30 mL
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Synthesis routes and methods II

Procedure details

1,49 Grams (3 mM) of the benzohydryl [1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate are dissolved in 40 ml of tetrahydroflurane. To the solution 0,4 g of Pd on charcoal (10%) are added, then the mixture is hydrogenated at room temperature and pressure. At the end of the reaction the catalysator is filtered, the solvent evaporated and the product crystallized from acetic acid/ethanol. The title product is obtained in almost quantitative yield.
Name
[1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
tetrahydroflurane
Quantity
40 mL
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solvent
Reaction Step One
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catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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